2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline (CAS 2244088-77-3) is a fluorinated aromatic amine characterized by a diaryl ether backbone. Its molecular formula is C₁₃H₇F₆NO, and it features a trifluoromethyl group, three fluorine atoms, and an amino group. The InChIKey is UNNJCMZFIIMGFV-UHFFFAOYSA-N . This compound is structurally defined by its 2,6-difluoro-4-(trifluoromethyl)phenoxy substituent linked to a 4-fluoroaniline moiety. It is listed with two suppliers, indicating niche availability, and is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to its fluorinated aromatic structure .
Properties
Molecular Formula |
C13H7F6NO |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
UNNJCMZFIIMGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves the halogenation of aromatic compounds followed by nucleophilic substitution reactions. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene, followed by ammoniation to introduce the amino group . The reaction conditions often involve the use of halogenating agents and ammonia under controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and solvents to minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other fluorinated aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets, often through the formation of stable complexes with enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives of 2-Amino-5-fluorophenyl
Several structurally related compounds share the 2-amino-5-fluorophenyl backbone but differ in substituents and functional groups. Key examples include:
Table 1: Comparative Analysis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline and Analogues
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Suppliers | Applications |
|---|---|---|---|---|---|
| 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline | 2244088-77-3 | C₁₃H₇F₆NO | Ether, amino, fluoro, trifluoromethyl | 2 | Pharmaceutical/agrochemical intermediates |
| 2-Amino-5-fluorophenol | 53981-24-1 | C₆H₆FNO | Phenol, amino, fluoro | 22 | Dyes, polymer precursors, synthesis |
| 2-Amino-5-fluorophenylboronic acid | N/A | C₆H₅BFNO₂ | Boronic acid, amino, fluoro | 12 | Suzuki-Miyaura coupling, bioconjugation |
| 2-Amino-5-fluorophenylacetylene | N/A | C₈H₅FN₂ | Acetylene, amino, fluoro | 1 | Click chemistry, material science |
Key Findings :
Functional Group Diversity: The target compound’s trifluoromethyl and ether groups enhance lipophilicity and metabolic stability compared to 2-amino-5-fluorophenol, which is more hydrophilic due to its hydroxyl group . 2-Amino-5-fluorophenylboronic acid’s boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
This contrasts with the electron-donating hydroxyl group in 2-amino-5-fluorophenol .
Comparison with Patent-Derived Complex Analogues
Complex fluorinated compounds in recent patents (e.g., EP 4 374 877 A2) share structural motifs but differ in complexity:
- Example 1: (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid () features a spiro ring system and carbamoyl groups, likely for pharmaceutical targeting .
- Example 2 : (4aR)-1-[[2,6-Difluoro-4-[7-[(2S,3S)-2,3,4-trihydroxybutoxy]heptyl]phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () includes a pyrrolo-pyridazine core, suggesting kinase inhibitor applications .
Contrasts with Target Compound :
- The target compound lacks the heterocyclic frameworks and carboxamide groups seen in these patented molecules, positioning it as a simpler building block rather than a final drug candidate .
- Shared fluorine substitutions in all compounds highlight trends in enhancing bioavailability and resistance to oxidative metabolism.
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.
Chemical Structure
The molecular formula of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is with a molecular weight of approximately 351.20 g/mol. The structure includes:
- A phenoxy group
- An aniline moiety
- Multiple fluorinated substituents
This configuration contributes to its reactivity and biological interactions.
Anti-inflammatory Effects
Compounds with similar fluorinated phenyl structures have been investigated for their anti-inflammatory activities. For example, certain derivatives were effective in reducing TNFα production in LPS-stimulated cells, indicating their potential as anti-inflammatory agents . The precise mechanism of action for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline remains to be elucidated but could involve modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
The unique arrangement of fluorine atoms in the compound may influence its biological activity significantly. Studies on related compounds suggest that increased fluorination can enhance binding affinity to biological targets, potentially leading to improved efficacy .
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| Pyrazolyl-Ureas | Antibacterial | 250 | Moderate activity against E. coli |
| Fluorinated Phenols | Anti-inflammatory | Varies | Reduces TNFα production |
Case Studies
While direct case studies on 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline are sparse, related research provides insight into its potential applications:
- Antibacterial Screening : A study evaluated similar fluorinated compounds against common bacterial strains, revealing promising antibacterial properties that warrant further exploration for 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline.
- Inflammation Models : In vivo models have demonstrated that structurally related compounds can significantly reduce inflammation markers in animal models, suggesting that this compound may exhibit similar effects.
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